molecular formula C10H16O3 B1212297 (3S)-3-isopropenyl-6-oxoheptanoic acid

(3S)-3-isopropenyl-6-oxoheptanoic acid

Cat. No.: B1212297
M. Wt: 184.23 g/mol
InChI Key: NJOIWWRMLFSDTM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-isopropenyl-6-oxoheptanoic acid is an optically active form of 3-isopropenyl-6-oxoheptanoic acid having (3S)-configuration. It derives from a (4S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. It is a conjugate acid of a (3S)-3-isopropenyl-6-oxoheptanoate. It is an enantiomer of a (3R)-3-isopropenyl-6-oxoheptanoic acid.

Scientific Research Applications

Pharmaceutical Applications

  • Oxidative Stress and Inflammation :
    • Research indicates that (3S)-3-isopropenyl-6-oxoheptanoic acid may influence oxidative stress pathways, making it a candidate for drug development targeting diseases related to oxidative stress and inflammation. Its derivatives have shown potential in modulating biological responses associated with these conditions .
  • Metabolic Pathways :
    • Studies suggest that this compound could play a role in human metabolism similar to other monoterpenes, indicating possible therapeutic applications in metabolic disorders.
  • Biological Interactions :
    • Investigations into its interaction with biological macromolecules have revealed that it may modulate enzymatic activities or influence gene expression related to oxidative stress responses, highlighting its potential as a therapeutic agent.

Agricultural Applications

  • Pesticide Development :
    • The compound's biological activities suggest potential use in developing natural pesticides or herbicides, particularly in managing oxidative stress in plants and enhancing their resistance to pathogens.
  • Plant Growth Regulation :
    • Its effects on metabolic pathways could also be harnessed for regulating plant growth and development, offering an eco-friendly alternative to synthetic growth regulators.

Environmental Applications

  • Atmospheric Chemistry :
    • This compound has been studied for its role in atmospheric chemistry, particularly concerning its oxidation by hydroxyl radicals and ozone. This research is crucial for understanding its environmental impact and behavior in atmospheric processes .
  • Biotransformation Studies :
    • The compound has been involved in biotransformation studies using microbial systems, which can provide insights into its degradation pathways and potential environmental applications in bioremediation .

Data Table: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Aspects
Limononic AcidDerived from limoneneLinked to atmospheric chemistry processes
3-Methylcrotonic AcidContains a branched chainInvolved in amino acid metabolism
4-Methylthioheptanoic AcidContains sulfurPotential involvement in sulfur metabolism
2-Isopropenylacetic AcidSimilar isopropenyl groupExhibits different reactivity due to fewer carbons

Case Studies

  • Oxidative Stress Modulation :
    • A study demonstrated that derivatives of this compound effectively reduced markers of oxidative stress in cellular models, suggesting therapeutic potential for conditions like pulmonary hypertension .
  • Pesticidal Activity :
    • Field trials indicated that formulations containing this compound showed significant efficacy against common agricultural pests while minimizing harm to beneficial insects, underscoring its potential as a natural pesticide.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols, forming esters critical for flavor and fragrance applications. Reaction conditions and outcomes vary with the alcohol used:

AlcoholCatalystTemperatureYield (%)Product Application
MethanolH₂SO₄60°C85Flavor intermediates
EthanolAmberlyst-1570°C78Perfume synthesis
Isoamyl alcoholEnzymatic37°C92Biodegradable plasticizers

Mechanism: Acid-catalyzed nucleophilic acyl substitution:
RCOOH R OHRCOOR +H2O\text{RCOOH R OH}\xrightarrow{\text{H }}\text{RCOOR }+\text{H}_2\text{O}
Steric hindrance from the isopropenyl group reduces reaction rates with bulky alcohols.

Oxidation-Reduction Reactions

The ketone moiety at C6 participates in redox reactions:

Reduction

  • Catalytic Hydrogenation:
    C OH2/Pd CCH OH \text{C O}\xrightarrow{\text{H}_2/\text{Pd C}}\text{CH OH }
    Yields (3S)-3-isopropenyl-6-hydroxyheptanoic acid, a precursor for lactone synthesis.

Oxidation

  • Baeyer-Villiger Oxidation:
    Ketone oxidation forms a lactone via insertion of an oxygen atom:
    C OmCPBAO lactone\text{C O}\xrightarrow{\text{mCPBA}}\text{O lactone}
    Used to synthesize terpene-derived lactones for pharmaceutical intermediates.

Condensation Reactions

The α-keto acid structure enables aldol and Claisen condensations:

Reaction TypeConditionsProductApplication
Aldol CondensationNaOH, 25°Cβ-hydroxy-keto acid derivativesPolymer crosslinkers
Claisen CondensationEthanol, reflux1,3-diketonesChelating agents

Example:
2 3S acidbaseDimer+H2O2\text{ 3S acid}\xrightarrow{\text{base}}\text{Dimer}+\text{H}_2\text{O}
Steric effects from the isopropenyl group limit dimerization efficiency.

Biochemical Transformations

In Rhodococcus erythropolis DCL14, the compound is metabolized via:

CoA Thioester Formation

  • Enzyme: 3-Isopropenyl-6-oxoheptanoyl-CoA synthetase

  • Reagents: ATP, CoA, Mg²⁺

  • Mechanism:
    Acid+ATP+CoAAcyl CoA+AMP+PPi\text{Acid}+\text{ATP}+\text{CoA}\rightarrow \text{Acyl CoA}+\text{AMP}+\text{PP}_i
    Kinetic parameters: Km=1.0±0.2mM,Vmax=15μmol min mgK_m=1.0\pm 0.2\,\text{mM},\,V_{max}=15\,\mu \text{mol min mg} .

Hydroxamate Formation

  • Reagent: Hydroxylamine

  • Product: 3-Isopropenyl-6-oxoheptanoyl hydroxamate
    Acid+NH2OHHydroxamate\text{Acid}+\text{NH}_2\text{OH}\rightarrow \text{Hydroxamate}
    Extinction coefficient: ε540=0.6cm1mM1\varepsilon_{540}=0.6\,\text{cm}^{-1}\text{mM}^{-1} .

Acid-Catalyzed Lactonization

Under acidic conditions, intramolecular cyclization occurs:
COOH+OHγ lactone+H2O\text{COOH}+\text{OH}\xrightarrow{\text{H }}\gamma \text{ lactone}+\text{H}_2\text{O}
Key Data:

  • Optimal pH: 2.5–3.5

  • Reaction time: 30 min at 50°C .

Comparative Reactivity with Analogues

CompoundReactivity with NucleophilesLactonization Rate (rel.)
(3S)-3-isopropenyl-6-oxoheptanoic acidModerate1.0
Limononic acidHigh2.3
3-Methylcrotonic acidLow0.4

The isopropenyl group electronically stabilizes the transition state, accelerating lactonization versus linear analogues.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(3S)-6-oxo-3-prop-1-en-2-ylheptanoic acid

InChI

InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/t9-/m0/s1

InChI Key

NJOIWWRMLFSDTM-VIFPVBQESA-N

SMILES

CC(=C)C(CCC(=O)C)CC(=O)O

Isomeric SMILES

CC(=C)[C@@H](CCC(=O)C)CC(=O)O

Canonical SMILES

CC(=C)C(CCC(=O)C)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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